(Z)-3-ethylideneisobenzofuran-1(3H)-one

Anti-inflammatory Neutrophil Elastase Inhibition Phthalide Natural Products

(Z)-3-ethylideneisobenzofuran-1(3H)-one (CAS 4767-62-8), also referred to as (3Z)-3-ethylidene-2-benzofuran-1(3H)-one or 3-ethylidenephthalide, is a low-molecular-weight (160.17 g/mol; C₁₀H₈O₂) isobenzofuranone derivative distinguished by its defined Z (cis) configuration at the exocyclic ethylidene double bond. Unlike the fully saturated parent drug butylphthalide (3-butylphthalide, CAS 6066-49-5), this compound bears an alkene substituent at the 3-position, placing it within the alkylidenephthalide subclass.

Molecular Formula C10H8O2
Molecular Weight 160.17 g/mol
CAS No. 4767-62-8
Cat. No. B12106015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-ethylideneisobenzofuran-1(3H)-one
CAS4767-62-8
Molecular FormulaC10H8O2
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC=C1C2=CC=CC=C2C(=O)O1
InChIInChI=1S/C10H8O2/c1-2-9-7-5-3-4-6-8(7)10(11)12-9/h2-6H,1H3/b9-2-
InChIKeyFLOWXWKOKRXGBR-MBXJOHMKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-3-Ethylideneisobenzofuran-1(3H)-one (CAS 4767-62-8): A Stereochemically Defined Phthalide Impurity Standard for Butylphthalide Quality Control


(Z)-3-ethylideneisobenzofuran-1(3H)-one (CAS 4767-62-8), also referred to as (3Z)-3-ethylidene-2-benzofuran-1(3H)-one or 3-ethylidenephthalide, is a low-molecular-weight (160.17 g/mol; C₁₀H₈O₂) isobenzofuranone derivative distinguished by its defined Z (cis) configuration at the exocyclic ethylidene double bond . Unlike the fully saturated parent drug butylphthalide (3-butylphthalide, CAS 6066-49-5), this compound bears an alkene substituent at the 3-position, placing it within the alkylidenephthalide subclass. Its primary documented role is as a known and structurally characterized process-related impurity of the anti-ischemic drug butylphthalide (designated Butylphthalide Impurity 9), where its stereochemistry directly influences chromatographic retention and spectroscopic identification [1].

Procurement Rationale: Why (Z)-3-Ethylideneisobenzofuran-1(3H)-one Cannot Be Replaced by the E-Isomer or Other Phthalide Analogs


Substituting (Z)-3-ethylideneisobenzofuran-1(3H)-one with its geometric isomer ((E)-3-ethylideneisobenzofuran-1(3H)-one, CAS 4767-63-9) or the commercially common mixed-stereochemistry 3-ethylidenephthalide (CAS 61658-90-0) undermines analytical validity in impurity profiling and structure-activity studies. The Z and E isomers exhibit distinct NMR chemical shifts and GC/MS retention times, with the E-form typically present only in trace amounts under standard synthetic conditions [1]. In pharmaceutical quality control of butylphthalide (CAS 6066-49-5), this specific Z-isomer is one of three structurally confirmed impurities quantified at ≥0.1% mass fraction; its UPLC-MS/MS fragmentation pattern is explicitly linked to the butylphthalide core [2]. Substitution with the saturated 3-butylphthalide or 3-methylphthalide (CAS 3453-64-3) is chemically and sterically inappropriate, as those lack the ethylidene chromophore and the corresponding reactivity at the 3-position, which critically alters both detection wavelength sensitivity (280 nm vs. 228 nm) and oxidative degradation behavior [2][3].

Quantitative Differential Evidence for Selecting (Z)-3-Ethylideneisobenzofuran-1(3H)-one


Z-Stereochemistry Drives a Distinct Neutrophil Elastase Inhibitory Profile Relative to 3-Ethyl Analogs in Human Neutrophil Assays

(Z)-3-ethylidene-7-hydroxy-6-methoxyphthalide (compound 5) and (Z)-3-ethylidene-6,7-dimethoxyphthalide (compound 6), which share the identical Z-3-ethylidene-isobenzofuran-1-one core scaffold as the target compound, inhibited fMLP/CB-induced elastase release in human neutrophils with IC50 values of 38.6 ± 4.3 μM and 33.9 ± 3.9 μM, respectively [1]. By contrast, the structurally analogous but saturated 3-ethylphthalide isomers (compounds 1–4, possessing an sp³-hybridized C-3 rather than the ethylidene double bond) exhibited no appreciable elastase release inhibition; instead, their activity was restricted to superoxide anion generation inhibition (IC50 ≤ 29.8 μM) [1]. This chemotype switch—from superoxide inhibition for saturated 3-ethylphthalides to selective elastase release inhibition for the Z-3-ethylidene scaffold—is a direct structural consequence of the exocyclic double bond geometry. The unsubstituted target compound therefore represents the minimal pharmacophoric core necessary for this anti-elastase activity, making it indispensable for structure-activity relationship (SAR) campaigns and medicinal chemistry optimization.

Anti-inflammatory Neutrophil Elastase Inhibition Phthalide Natural Products

Defined Z-Stereochemistry Resolves Chromatographic Co-Elution with the E-Isomer in Butylphthalide Impurity Profiling

In the regulatory impurity profiling of butylphthalide active pharmaceutical ingredient (API), the Z-isomer (CAS 4767-62-8) is one of three structurally confirmed impurities detected at a mass fraction ≥0.1% using a validated UPLC-MS/MS method (Waters ACQUITY UPLC BEH C18 column, 50 mm × 2.1 mm, 1.7 μm; mobile phase methanol–0.1% formic acid 60:40; ESI positive ion mode) [1]. Under these conditions, butylphthalide elutes at approximately 2.0 min, while the impurities are resolved with baseline separation [1]. The E-isomer (CAS 4767-63-9) is a distinct impurity that requires explicit stereochemical identification; use of mixed E/Z 3-ethylidenephthalide standards (CAS 61658-90-0) introduces peak splitting, ambiguous quantitation, and potential co-elution with other related substances [2]. The Z-isomer therefore provides unambiguous retention time referencing and mass spectral library matching (fragmentation template based on butylphthalide MS/MS pathways) for pharmacopoeial method validation and batch-release testing of butylphthalide API [1].

Pharmaceutical Impurity Analysis UPLC-MS/MS Stereoisomer Separation

Photoisomerization Propensity: Z-to-E Conversion Yields a Quantifiably Distinct Chemical Entity Under Standard Light Exposure

The (Z)-3-ethylideneisobenzofuran-1(3H)-one isomer undergoes photoisomerization to its E-isomer (CAS 4767-63-9) upon irradiation, as documented in a systematic study of alkylidenephthalide stereochemistry [1]. The E-form is typically detected only in trace amounts in freshly synthesized material, but its proportion increases quantitatively under light exposure [1]. The Z and E isomers are distinguishable by NMR and GC/MS, with the Z-isomer being the thermodynamically preferred configuration; oxidation of either isomer with hydrogen peroxide yields phthalic anhydride quantitatively [1]. This photolability represents a critical handling constraint absent in structurally related but non-olefinic comparators such as 3-butylphthalide (CAS 6066-49-5) and 3-methylphthalide (CAS 3453-64-3), which lack the exocyclic double bond and are not susceptible to geometric isomerization .

Stereochemical Stability Photoisomerization Structural Integrity

Synthetic Methodology: Ag₂O-Mediated Tandem Reaction Delivers 3-Ethylideneisobenzofuran-1(3H)-ones via a Distinct One-Pot Route

A dedicated synthetic methodology published in ACS Omega (2022) reports the construction of 3-ethylideneisobenzofuran-1(3H)-ones via an Ag₂O-mediated tandem reaction between terminal alkynes and o-iodobenzoic acid [1]. This one-pot procedure combines Sonogashira-type coupling with intramolecular nucleophilic addition, providing a concise route that differs mechanistically from the traditional phthalic anhydride–propionic anhydride condensation route [1]. The method is specifically optimized for the 3-ethylidene subclass and is not directly transferable to the synthesis of saturated 3-alkylphthalides (e.g., 3-butylphthalide), which typically require catalytic hydrogenation of the corresponding alkylidenephthalide intermediate [2]. This synthetic accessibility makes the compound an attractive starting material for derivatization and impurity synthesis programs where the exocyclic double bond is a required functional handle.

Synthetic Chemistry Sonogashira Coupling Phthalide Construction

Validated Application Scenarios for (Z)-3-Ethylideneisobenzofuran-1(3H)-one


Isomer-Specific Reference Standard for Butylphthalide Impurity Profiling by UPLC-MS/MS

The compound serves as the stereochemically authenticated reference standard for Butylphthalide Impurity 9 in pharmaceutical quality control laboratories. UPLC-MS/MS methods validated on Waters ACQUITY UPLC BEH C18 columns (methanol–0.1% formic acid 60:40; detection at 280/228 nm; ESI positive ion mode) require the Z-isomer specifically for retention time calibration and MS/MS fragmentation library matching [1]. Procurement of the Z-isomer rather than mixed E/Z 3-ethylidenephthalide ensures compliance with ICH Q3A guidelines for impurity identification and quantification, eliminating co-elution artifacts that arise from the E-isomer [1][2].

Minimal Pharmacophoric Scaffold for Anti-Neutrophil Elastase Drug Discovery

The Z-3-ethylidene-isobenzofuran-1-one core is the structural determinant of elastase release inhibitory activity in human neutrophils, as demonstrated by the selective IC50 values of 33.9–38.6 μM for (Z)-3-ethylidene-7-hydroxy-6-methoxyphthalide and (Z)-3-ethylidene-6,7-dimethoxyphthalide, while saturated 3-ethyl analogs are inactive against elastase release [1]. The unsubstituted parent compound (CAS 4767-62-8) is the minimal core scaffold needed for structure-activity relationship expansion, making it an essential procurement target for medicinal chemistry programs focused on neutrophil-driven inflammatory diseases such as COPD, rheumatoid arthritis, and ischemia-reperfusion injury [1].

Photochemical Stability Studies and Stereochemical Integrity Assessment of Alkylidenephthalides

The documented Z→E photoisomerization of this compound under light exposure makes it a model substrate for investigating stereochemical stability in alkylidenephthalide libraries [1]. Researchers studying phthalide natural products (e.g., ligustilide, butylidenephthalide) can use the well-characterized photoisomerization behavior of the Z-isomer to calibrate light-exposure protocols, validate storage conditions, and establish chiral integrity benchmarks. The quantitative conversion to phthalic anhydride upon H₂O₂ oxidation provides an additional analytical endpoint for stability-indicating assays [1].

Substrate for Ag₂O-Mediated Tandem Reaction Scope Expansion and Derivatization

The Ag₂O-mediated tandem Sonogashira coupling–intramolecular cyclization methodology specifically furnishes 3-ethylideneisobenzofuran-1(3H)-ones [2]. The unsubstituted Z-isomer can be used as a starting material for further functionalization (e.g., electrophilic aromatic substitution, hydroxylation, nitration) to generate libraries of substituted Z-3-ethylidenephthalide analogs for biological screening, leveraging the ethylidene double bond as a synthetic handle that is absent in saturated 3-butyl- or 3-methylphthalide analogs [2][3].

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